molecular formula C12H15NO3 B8495668 2-Cyclopentyl-4-methyl-5-nitro-phenol

2-Cyclopentyl-4-methyl-5-nitro-phenol

Cat. No.: B8495668
M. Wt: 221.25 g/mol
InChI Key: LDZZSZXVEINWDQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-methyl-5-nitro-phenol is a phenolic compound with a molecular structure featuring a hydroxyl group (-OH) attached to a benzene ring substituted at the 2-position with a cyclopentyl group, at the 4-position with a methyl group, and at the 5-position with a nitro group (-NO₂). This arrangement confers unique physicochemical properties, such as polarity, solubility, and reactivity, influenced by the electron-withdrawing nitro group and hydrophobic cyclopentyl substituent.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-cyclopentyl-4-methyl-5-nitrophenol

InChI

InChI=1S/C12H15NO3/c1-8-6-10(9-4-2-3-5-9)12(14)7-11(8)13(15)16/h6-7,9,14H,2-5H2,1H3

InChI Key

LDZZSZXVEINWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison Table: Nitroaromatic Compounds

Compound Key Substituents Biological/Chemical Activity Evidence Reference
This compound Cyclopentyl, methyl, nitro, phenol Unknown N/A
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran, thiazole Carcinogenic (rats)
Acifluorfen Nitrobenzoic acid, trifluoromethyl Herbicidal

Key Observations :

  • Nitro groups in aromatic systems are associated with diverse biological activities, including carcinogenicity and herbicidal action.
  • The cyclopentyl and methyl groups in this compound may alter lipophilicity and metabolic stability compared to simpler nitroaromatics.
2.2 Cyclopentane Derivatives

Cyclopentyl groups are found in bioactive molecules, influencing steric bulk and solubility:

  • Cyclopentyl-[2-(4-methylphenyl)-3-phenyl-cyclopropyl]methanone: A cyclopentane derivative analyzed for structural isomerism, emphasizing the role of cyclopentyl groups in modulating molecular conformation .

Comparison Table: Cyclopentane-Containing Compounds

Compound Key Features Application/Property Evidence Reference
This compound Phenol, nitro, cyclopentyl Unknown N/A
Metconazole Triazole, chlorophenyl, cyclopentanol Fungicide
Cyclopentyl-methanone derivatives Cyclopropane, aromatic substituents Structural isomer studies

Key Observations :

  • Cyclopentyl groups enhance steric hindrance and may reduce enzymatic degradation, as seen in fungicides like metconazole .
  • In this compound, the cyclopentyl group could similarly affect bioavailability compared to non-cyclic analogs.

Preparation Methods

Sulfonate Ester Intermediate Formation

The hydroxyl group of the starting phenol (e.g., 2-cyclopentyl-4-methylphenol) is protected via sulfonation to form a sulfonate ester. This step prevents undesired side reactions during nitration. For example, 4-chloro-2-methylphenyl methanesulfonate is synthesized by reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of pyridine. Analogously, 2-cyclopentyl-4-methylphenyl methanesulfonate could be prepared using methanesulfonic acid chloride and a base such as pyridine or sodium hydroxide.

Reaction Conditions:

  • Reactants: Phenol derivative (1 equiv), methanesulfonic acid chloride (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or aqueous NaOH

  • Temperature: 0–5°C (exothermic reaction control)

  • Isolation: Extraction with diethyl ether or crystallization.

Nitration of the Sulfonate Ester

Nitration of the sulfonate-protected intermediate ensures regioselective nitro group introduction. In the case of 4-chloro-2-methylphenyl methanesulfonate, nitration with a sulfuric acid-nitric acid mixture at 0°C yields the 5-nitro derivative without sulfonate group degradation. For the cyclopentyl analog, similar conditions (H2SO4/HNO3, 0–5°C) would direct nitration to the 5-position, leveraging the sulfonate’s meta-directing effect.

Key Data:

ParameterValueSource
Nitration temperature0–5°C
Nitrating agent98% H2SO4 / 70% HNO3 (1:1 v/v)
Reaction time2–3 hours
Yield90–95%

Deprotection of the Sulfonate Ester

Acidic vs. Alkaline Cleavage

The sulfonate group is removed under acidic or alkaline conditions:

  • Acidic cleavage: Heating the nitro-sulfonate intermediate in concentrated HCl at 80°C for 2 hours.

  • Alkaline cleavage: Treatment with methanolic KOH or sodium methoxide at room temperature.

For acid-sensitive substrates, alkaline conditions are preferred. Both methods yield the free phenol with high purity (>95%).

Introduction of the Cyclopentyl Group

Friedel-Crafts Alkylation Considerations

The cyclopentyl group at the 2-position may be introduced via Friedel-Crafts alkylation. However, traditional AlCl3-catalyzed methods are incompatible with nitro groups. Alternatively, a pre-functionalized cyclopentyl intermediate (e.g., 2-cyclopentylphenol) could serve as the starting material, with subsequent methyl and nitro group additions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of a cyclopentylboronic acid with a brominated phenol precursor offers a modern approach. For example, 4-methyl-5-nitro-2-bromophenol could undergo Suzuki coupling with cyclopentylboronic acid to install the cyclopentyl group post-nitration.

Alternative Nitration Approaches

Direct Nitration Without Protection

Direct nitration of 2-cyclopentyl-4-methylphenol risks over-nitration and para-substitution. However, the steric bulk of the cyclopentyl group may inherently favor nitration at the 5-position. Preliminary studies on similar substrates show moderate regioselectivity (60–70% 5-nitro product).

Microwave-Assisted Nitration

Recent patents describe microwave-enhanced nitration using diluted HNO3 and solid acid catalysts (e.g., zeolites), reducing reaction times to 10–15 minutes. This method remains untested for cyclopentyl-substituted phenols but could improve efficiency.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Sulfonate protectionHigh regioselectivity (>95%)Multi-step synthesis85–90
Direct nitrationSimplicityPoor regiocontrol (60–70%)50–60
Suzuki couplingLate-stage cyclopentyl additionRequires brominated precursor70–75

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Cyclopentyl-4-methyl-5-nitro-phenol at the laboratory scale?

  • Methodological Answer : Synthesis typically involves nitration of a phenolic precursor followed by cyclopentyl-group introduction. For nitration, use controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Cyclopentyl groups can be introduced via Friedel-Crafts alkylation using cyclopentyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts. Confirm intermediates using NMR (¹H/¹³C) and LC-MS .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization . Key steps:

  • Crystallization : Optimize solvent (e.g., ethanol/water mixtures) to grow diffraction-quality crystals.
  • Data Collection : Use a synchrotron or high-resolution diffractometer (Mo/Kα radiation).
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify interactions like O–H···O or C–H···O .

Q. What safety precautions are necessary when handling nitro-phenolic compounds like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile nitro byproducts.
  • Storage : Store in amber glass vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its supramolecular assembly?

  • Methodological Answer : Analyze hydrogen-bond donor/acceptor motifs using SC-XRD data. For example:

  • Graph Set Notation : Assign descriptors (e.g., R22(8)R_2^2(8)) to dimeric or chain motifs.
  • Thermal Analysis : Correlate melting points (DSC/TGA) with intermolecular bond strength.
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate interaction energies .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for nitro-phenolic derivatives?

  • Methodological Answer :

  • NMR Anomalies : Check for dynamic effects (e.g., tautomerism) using variable-temperature NMR.
  • IR Absorbance Mismatches : Compare experimental spectra with computed vibrational modes (e.g., using VEDA software).
  • Cross-Validation : Validate purity via HPLC and elemental analysis .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Kinetic Modeling : Apply transition-state theory (TST) to predict reaction rates under varying conditions .

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